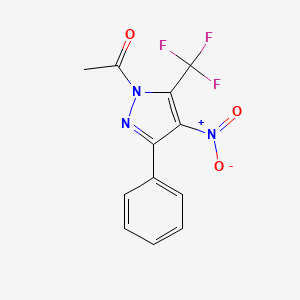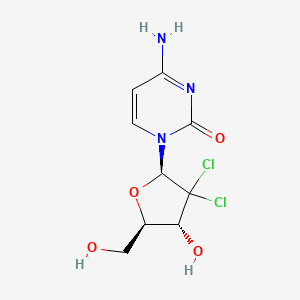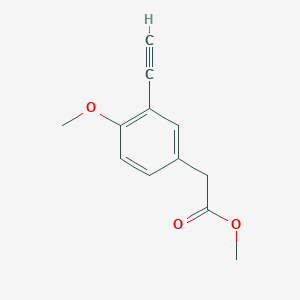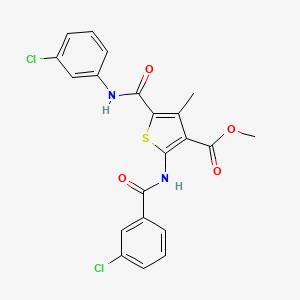
Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(3-Clorobenzamido)-5-((3-clorofenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiofeno sustituido con grupos clorobenzamido y clorofenilcarbamoyl.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-Clorobenzamido)-5-((3-clorofenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del anillo de tiofeno, seguida de la introducción de los grupos clorobenzamido y clorofenilcarbamoyl mediante la formación de enlaces amida. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de clorobenzoílo, isocianato de clorofenilo y 3-carboxilato de metiltiofeno. Las reacciones se llevan a cabo normalmente en condiciones controladas, como temperaturas específicas y niveles de pH, para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Se emplean medidas de control de calidad, como la cromatografía y la espectroscopia, para controlar el proceso de síntesis y garantizar la consistencia del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(3-Clorobenzamido)-5-((3-clorofenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas o alcoholes.
Sustitución: Los grupos clorobenzamido y clorofenilcarbamoyl se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como las aminas o los alcoholes. Las reacciones se llevan a cabo típicamente en condiciones específicas, como temperaturas, presiones y entornos de disolventes controlados, para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del anillo de tiofeno puede producir sulfoxidos o sulfonas, mientras que la reducción de los grupos amida puede producir aminas.
Aplicaciones Científicas De Investigación
El 2-(3-Clorobenzamido)-5-((3-clorofenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y los sistemas de administración de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-(3-Clorobenzamido)-5-((3-clorofenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la inflamación o la progresión del cáncer, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al 2-(3-Clorobenzamido)-5-((3-clorofenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo incluyen:
- Ácido 3-(3-clorobenzamido)propanoico
- Ácido 3-[(3-clorofenil)formamido]propanoico
Singularidad
La singularidad del 2-(3-Clorobenzamido)-5-((3-clorofenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo radica en su patrón de sustitución específico en el anillo de tiofeno, que confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C21H16Cl2N2O4S |
|---|---|
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
methyl 2-[(3-chlorobenzoyl)amino]-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-5-3-6-13(22)9-12)30-17(11)19(27)24-15-8-4-7-14(23)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26) |
Clave InChI |
HFXYBEYNJJMMMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)

![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
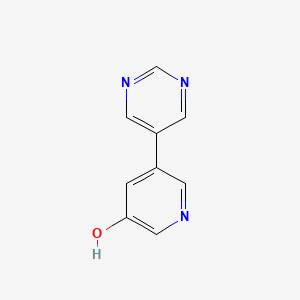

![4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)
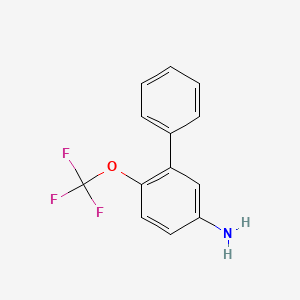
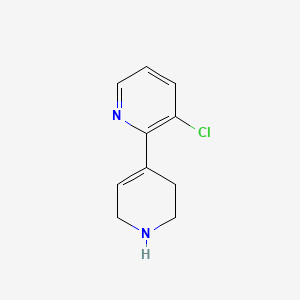

![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)
